mPGES1-IN-3

Description

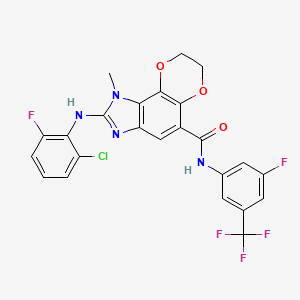

The exact mass of the compound this compound is 538.0831089 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-fluoroanilino)-N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-7,8-dihydro-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF5N4O3/c1-34-19-17(32-23(34)33-18-15(25)3-2-4-16(18)27)10-14(20-21(19)37-6-5-36-20)22(35)31-13-8-11(24(28,29)30)7-12(26)9-13/h2-4,7-10H,5-6H2,1H3,(H,31,35)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTSVKDMIYWWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C3=C2OCCO3)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)F)N=C1NC5=C(C=CC=C5Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF5N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of mPGES1-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of mPGES1-IN-3, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the mPGES-1 pathway.

Introduction

This compound, also known as compound 17d, is a novel, highly potent, and selective small molecule inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1)[1]. mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway and is often upregulated during inflammation. The selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases and pain, potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes[2][3]. This guide details the chemical properties, biological activity, and the experimental procedures used to characterize this compound.

Chemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide[1]. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | [1] |

| Synonyms | Compound 17d | [1][4][5] |

| CAS Number | 1469976-70-2 | [5] |

| Molecular Formula | C26H18Cl F5N4O3 | [1] |

| Molecular Weight | 576.9 g/mol | [1] |

Biological Activity

This compound has been demonstrated to be a potent and selective inhibitor of human mPGES-1. Its inhibitory activity has been confirmed in enzymatic, cellular, and human whole blood assays. The compound shows significantly less activity against rodent mPGES-1, highlighting species-specific differences[1][4].

| Assay | Species | IC50 | Reference |

| mPGES-1 Enzyme Assay | Human | 8 nM | [1][5] |

| Guinea Pig | 10.79 nM | [1][4] | |

| Rat | >10,000 nM | [1] | |

| Mouse | >10,000 nM | [1] | |

| A549 Cell-Based Assay | Human | 16.24 nM | [1][5] |

| Human Whole Blood Assay | Human | 249.9 nM | [1][5] |

Furthermore, this compound has shown excellent selectivity over other enzymes in the prostanoid synthesis pathway, including mPGES-2, cPGES, COX-1, and COX-2[1].

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mPGES-1 signaling pathway and the experimental workflows used to characterize this compound.

Caption: The mPGES-1 signaling pathway in inflammation.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound[1].

Human mPGES-1 Enzyme Inhibition Assay

-

Enzyme Preparation: Microsomes from Sf9 cells overexpressing human mPGES-1 are used as the enzyme source.

-

Reaction Mixture: The reaction is carried out in a 96-well plate containing potassium phosphate buffer (0.1 M, pH 7.4), 2.5 mM GSH, and the test compound (this compound) at various concentrations.

-

Initiation: The reaction is initiated by the addition of the substrate, PGH2 (10 µM).

-

Incubation: The reaction mixture is incubated for 60 seconds at room temperature.

-

Termination: The reaction is terminated by the addition of a stop solution containing SnCl2 to reduce the unreacted PGH2 to PGF2α.

-

Quantification: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

A549 Human Lung Carcinoma Cell-Based Assay

-

Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Stimulation: Cells are seeded in 24-well plates and stimulated with human recombinant IL-1β (1 ng/mL) for 24 hours to induce the expression of COX-2 and mPGES-1.

-

Inhibitor Treatment: After stimulation, the cells are washed and treated with various concentrations of this compound for 30 minutes.

-

Arachidonic Acid Addition: Arachidonic acid (10 µM) is added to the cells and incubated for 30 minutes.

-

PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is determined by EIA.

-

Data Analysis: IC50 values are determined from the dose-response inhibition of PGE2 production.

Human Whole Blood Assay

-

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

-

Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli (100 µg/mL) is added to the blood samples to induce PGE2 synthesis.

-

Incubation: The blood is incubated for 24 hours at 37°C.

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

PGE2 Quantification: The concentration of PGE2 in the plasma is measured using an EIA kit.

-

Data Analysis: IC50 values are calculated based on the inhibition of LPS-induced PGE2 production.

References

- 1. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Core Mechanism of mPGES1-IN-3 in the Inhibition of Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, fever, and various proliferative diseases, including cancer.[1][2] Its synthesis is a key focus for the development of anti-inflammatory therapies. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 production by inhibiting cyclooxygenase (COX) enzymes, their use is associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of other physiologically important prostanoids.[2][3] Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target as it acts downstream of COX enzymes, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2.[4][5] Selective inhibition of mPGES-1 offers the potential to reduce inflammation-driven PGE2 levels without disrupting the production of other prostanoids, thereby minimizing side effects.[3][6] This technical guide provides an in-depth overview of the mechanism of action of mPGES1-IN-3, a potent and selective mPGES-1 inhibitor, on PGE2 synthesis.

The Prostaglandin E2 Synthesis Pathway

The biosynthesis of PGE2 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[7][8] Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of COX-1 or COX-2.[7][8] PGH2 serves as a common precursor for various prostanoids. The final and rate-limiting step in the production of PGE2 is the isomerization of PGH2, a reaction catalyzed by prostaglandin E synthases.[4] There are three known isoforms of PGE synthase: cytosolic PGES (cPGES), mPGES-2, and the inducible mPGES-1.[8] Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is significantly upregulated, leading to a surge in PGE2 production.[5][9]

Mechanism of Action of this compound

This compound (also known as Compound 17d) is a potent and selective inhibitor of the mPGES-1 enzyme.[10] Its mechanism of action is centered on the direct binding to mPGES-1, thereby preventing the isomerization of PGH2 to PGE2. This selective inhibition leads to a significant reduction in the production of PGE2, particularly in inflammatory settings where mPGES-1 is overexpressed. A key advantage of this targeted approach is the potential for "prostanoid shunting," where the unutilized PGH2 substrate can be converted into other prostanoids by their respective synthases.[3][6] Some of these, like prostacyclin (PGI2), have vasoprotective and anti-inflammatory properties, which may contribute to a more favorable safety profile compared to non-selective COX inhibitors.[3]

Quantitative Data for this compound

The potency of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the key inhibitory concentration (IC50) values.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Assay Type | System | Target | IC50 (nM) | Reference |

| Enzyme Inhibition | Recombinant Human | mPGES-1 | 8 | [3][10] |

| Cell-Based Assay | A549 (Human Lung Carcinoma Cells) | mPGES-1 | 16.24 | [3][10] |

| Ex Vivo Assay | Human Whole Blood | mPGES-1 | 249.9 | [3][10] |

Table 2: Selectivity Profile of this compound (Conceptual)

| Enzyme | Inhibition |

| COX-1 | Minimal to none |

| COX-2 | Minimal to none |

| Prostacyclin Synthase (PGIS) | Minimal to none |

| Thromboxane Synthase (TXAS) | Minimal to none |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize mPGES-1 inhibitors like this compound.

mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.

-

Enzyme Source: Recombinant human mPGES-1 is typically used.

-

Substrate: Prostaglandin H2 (PGH2) is the natural substrate.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

Reaction Initiation: The reaction is initiated by the addition of PGH2.

-

Reaction Termination: The reaction is stopped after a short incubation period (e.g., 60-90 seconds) by adding a stopping solution (e.g., stannous chloride in an acidic buffer) which reduces the remaining PGH2.

-

Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

References

- 1. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dc.uthsc.edu [dc.uthsc.edu]

- 5. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibitory effect on LPS-induced PGE2 production from RAW 264.7 cell [bio-protocol.org]

The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Inflammatory Disease Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal, inducible enzyme in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Unlike broadly acting anti-inflammatory drugs such as NSAIDs and selective COX-2 inhibitors, which are associated with significant gastrointestinal and cardiovascular side effects, targeting mPGES-1 offers a more precise therapeutic strategy. This specificity arises from its position downstream of cyclooxygenase (COX) enzymes, allowing for the selective inhibition of inflammatory PGE2 production while sparing other physiologically important prostanoids. This guide provides an in-depth examination of the mPGES-1 signaling pathway, its role in the pathophysiology of inflammatory diseases like rheumatoid arthritis and osteoarthritis, and its validation as a high-value target for novel anti-inflammatory drug development. Detailed experimental protocols, quantitative data on inhibitors and expression, and pathway visualizations are presented to support ongoing research and therapeutic innovation in this area.

The Core Signaling Pathway of mPGES-1 in Inflammation

The production of PGE2 is initiated by the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). AA is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of COX-1 or COX-2.[1] mPGES-1, a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) superfamily, then catalyzes the glutathione-dependent isomerization of PGH2 to PGE2.[2]

Under normal physiological conditions, mPGES-1 expression is low in most tissues.[3] However, in the presence of pro-inflammatory stimuli such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), or lipopolysaccharide (LPS), the expression of both COX-2 and mPGES-1 is dramatically upregulated in a coordinated fashion.[4][5] This coordinated induction leads to a surge in PGE2 production at sites of inflammation.[6] The transcription factor early growth response protein 1 (Egr-1) has been identified as a key positive regulator of mPGES-1 transcription.[7][8] PGE2 then exerts its pro-inflammatory effects by binding to its G-protein coupled receptors, EP1-4, on various target cells, contributing to vasodilation, increased vascular permeability, pain sensitization, and fever.[5]

Role of mPGES-1 in Inflammatory Diseases

Elevated mPGES-1 expression and subsequent PGE2 production are hallmarks of numerous inflammatory conditions.

Rheumatoid Arthritis (RA)

RA is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Synovial fluid from RA patients contains markedly elevated levels of PGE2.[5] Studies have demonstrated that mPGES-1 is strongly expressed in the synovial tissue of RA patients, particularly in synovial macrophages and fibroblasts, which are key cellular players in the disease pathogenesis.[5][6][9] The expression of mPGES-1 is significantly higher in patients with active RA compared to those with inactive disease.[5] Pro-inflammatory cytokines abundant in the RA joint, such as IL-1β and TNF-α, are potent inducers of mPGES-1 expression in synoviocytes.[6] Genetic deletion of mPGES-1 in mouse models of collagen-induced arthritis (CIA) results in a significant reduction in disease incidence and severity, with less synovial hyperplasia, inflammatory cell infiltration, cartilage destruction, and bone erosion.[10][11]

Osteoarthritis (OA)

In OA, cartilage degradation is a primary feature, and PGE2 is known to contribute to this process by stimulating the production of matrix-degrading enzymes. The mRNA and protein levels of mPGES-1 are markedly elevated in OA cartilage and synovial tissue compared to normal tissue.[1] Chondrocytes, the resident cells of cartilage, show a significant upregulation of mPGES-1 expression when stimulated with IL-1β or TNF-α.[12] The anti-inflammatory drug licofelone, which inhibits mPGES-1, has been investigated in clinical trials for OA.[1] Furthermore, the selective COX-2 inhibitor celecoxib has been shown to decrease PGE2 production in part by down-regulating the expression of mPGES-1 in chondrocytes.[13][14]

mPGES-1 as a Therapeutic Target

The critical and specific role of mPGES-1 in producing inflammatory PGE2 makes it an attractive target for a new class of anti-inflammatory drugs. The therapeutic rationale is that inhibiting mPGES-1 would reduce the pathological overproduction of PGE2 at sites of inflammation without affecting the production of other prostanoids that have important homeostatic functions, such as prostacyclin (PGI2) in cardiovascular protection and PGE2 in gastric cytoprotection. This approach is expected to yield therapies with improved safety profiles compared to traditional NSAIDs and COX-2 inhibitors.

Data Presentation: Quantitative Analysis

In Vitro Inhibitory Activity of Selected Compounds

The development of potent and selective mPGES-1 inhibitors is a key focus of drug discovery programs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Target | Assay System | IC50 Value | Reference |

| Licofelone (ML3000) | mPGES-1 | Microsomes from IL-1β-treated A549 cells | 6 µM | [1][12] |

| COX-1 | Isolated Enzyme | 0.8 µM | [1] | |

| COX-2 | Isolated Enzyme | > 30 µM | [1] | |

| 5-LOX | Cell-free | 0.18 µM | [6] | |

| MK-886 | mPGES-1 | Microsomes from IL-1β-treated A549 cells | ~2-6 µM | [1][3] |

| LFA-9 | human mPGES-1 | Cell-free | 0.87 µM | [4] |

| mouse mPGES-1 | Cell-free | 0.52 µM | [4] | |

| human 5-LOX | Cell-free | 2.75 µM | [4] | |

| Compound 37 (Benzoxazole) | human mPGES-1 | Cell-free | 18 nM | [15] |

| Compound 29 (Benzoxazole) | human mPGES-1 | Cell-free | 2 nM | [15] |

Effects of mPGES-1 Deletion in Animal Models of Arthritis

Studies using mPGES-1 knockout (KO) mice have provided crucial in vivo validation of its role in inflammatory arthritis.

| Model | Parameter | Wild-Type (WT) Mice | mPGES-1 KO Mice | Key Finding | Reference |

| Collagen-Induced Arthritis (CIA) | Arthritis Incidence & Severity | High | Significantly Reduced | mPGES-1 is critical for the development and severity of inflammatory arthritis. | [10][11] |

| Synovial Hyperplasia | Present | Significantly Reduced | Attenuation of joint inflammation and tissue damage. | [10] | |

| Cartilage & Bone Erosion | Present | Significantly Reduced | Protection against joint destruction. | [10] | |

| Serum Anti-Collagen II IgG | High | Markedly Reduced | mPGES-1 deficiency impairs the humoral immune response against autoantigens. | [11] | |

| LPS-Induced Bone Loss | Bone Density & Thickness | Reduced | Resistant to Loss | mPGES-1 is crucial for inflammation-mediated bone resorption. | [10] |

Experimental Protocols

mPGES-1 Enzyme Activity Assay (Cell-Free)

This protocol measures the direct inhibitory effect of a compound on the enzymatic conversion of PGH2 to PGE2 by mPGES-1.

Objective: To determine the IC50 value of a test compound against mPGES-1.

Materials:

-

Microsomal preparations from IL-1β-stimulated A549 cells (source of mPGES-1).

-

Test compounds and reference inhibitor (e.g., MK-886).

-

Prostaglandin H2 (PGH2) substrate.

-

Reduced glutathione (GSH).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Stop solution (e.g., containing FeCl2).

-

PGE2 ELISA kit or LC-MS/MS system for quantification.

Procedure:

-

Preparation: Thaw microsomal preparations on ice. Prepare serial dilutions of the test compound and reference inhibitor in an appropriate solvent (e.g., DMSO).

-

Pre-incubation: In a microcentrifuge tube on ice, add the reaction buffer, GSH, and the microsomal preparation. Add the test compound or vehicle control. Pre-incubate for 15 minutes at 4°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the PGH2 substrate. Vortex briefly.

-

Reaction Incubation: Incubate for a short period (e.g., 1 minute) at 4°C. The reaction must be kept within the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Quantification: Measure the amount of PGE2 produced using a validated method such as a competitive ELISA or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for mPGES-1 Expression

This protocol is used to detect and quantify the amount of mPGES-1 protein in cell or tissue lysates.

Procedure:

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells or homogenized tissue in RIPA buffer supplemented with a protease inhibitor cocktail.[16] Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured samples, along with a molecular weight marker, onto a polyacrylamide gel. Perform electrophoresis to separate proteins based on size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for mPGES-1, diluted in blocking buffer, overnight at 4°C with gentle agitation.[18]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[17][18]

-

Washing: Repeat the washing step as in step 8.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the resulting signal using an imaging system or X-ray film. The intensity of the band corresponding to mPGES-1 (approx. 16-17 kDa) reflects its expression level. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

Immunohistochemistry (IHC) for mPGES-1 in Synovial Tissue

This protocol allows for the visualization of mPGES-1 protein expression and its localization within the cellular architecture of synovial tissue.

Objective: To identify the cell types expressing mPGES-1 in synovial biopsy specimens.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) synovial tissue sections.

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide solution (to block endogenous peroxidases).

-

Blocking serum.

-

Primary antibody against mPGES-1.

-

Biotinylated secondary antibody.[19]

-

Streptavidin-HRP conjugate (or similar amplification system).

-

DAB chromogen substrate.

-

Hematoxylin counterstain.

-

Microscope.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker). Allow to cool.

-

Peroxidase Block: Incubate sections with hydrogen peroxide solution to quench endogenous peroxidase activity. Rinse with buffer.

-

Blocking: Apply a blocking serum (from the same species as the secondary antibody) to block non-specific binding sites.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-mPGES-1 antibody at an optimized dilution, typically overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the slides, then apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[19]

-

Signal Amplification: Wash the slides, then apply the streptavidin-HRP conjugate and incubate.

-

Chromogenic Detection: Wash the slides, then apply the DAB substrate solution. Monitor for the development of a brown precipitate, which indicates the location of the antigen. Stop the reaction by rinsing in water.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then coverslip with a permanent mounting medium.

-

Analysis: Examine the slides under a light microscope. mPGES-1 positive cells will exhibit brown staining in the cytoplasm and/or perinuclear region.[5] Double immunofluorescence can be used with cell-specific markers (e.g., CD68 for macrophages, prolyl 4-hydroxylase for fibroblasts) to definitively identify the phenotype of mPGES-1-expressing cells.[9]

Conclusion and Future Directions

The evidence overwhelmingly supports the role of mPGES-1 as a key, inducible enzyme driving the production of pro-inflammatory PGE2 in a host of diseases. Its functional coupling with COX-2 and marked upregulation in inflamed tissues, such as the synovium in rheumatoid and osteoarthritis, validates it as a prime therapeutic target. The development of selective mPGES-1 inhibitors represents a promising strategy to achieve potent anti-inflammatory effects while potentially avoiding the adverse effects associated with non-selective inhibition of the prostaglandin pathway. Future research will focus on advancing these inhibitors through clinical trials, further elucidating the nuanced roles of mPGES-1 in different cellular contexts, and exploring its potential as a biomarker for inflammatory disease activity. The continued application of the robust experimental protocols detailed herein will be essential for advancing this important field of translational medicine.

References

- 1. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dc.uthsc.edu [dc.uthsc.edu]

- 8. mPGES-1 as a novel target for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of microsomal prostaglandin E synthase 1 in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defective Generation of a Humoral Immune Response Is Associated with a Reduced Incidence and Severity of Collagen-Induced Arthritis in Microsomal Prostaglandin E Synthase-1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Licofelone Suppresses Prostaglandin E2 Formation by Interference with the Inducible Microsomal Prostaglandin E2 Synthase-1 | Semantic Scholar [semanticscholar.org]

- 13. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomol.com [biomol.com]

- 17. origene.com [origene.com]

- 18. addgene.org [addgene.org]

- 19. bosterbio.com [bosterbio.com]

Preliminary Studies on the Biological Activity of mPGES1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[1] Its induction during inflammation makes it a key target for the development of novel anti-inflammatory therapeutics with a potentially safer cardiovascular profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] This document provides a technical overview of the preliminary biological activity of mPGES1-IN-3, a potent and selective inhibitor of mPGES-1.[3] The information presented herein is intended to guide further research and development of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been evaluated in various assays, demonstrating its activity from the enzymatic level to a more complex biological matrix. The following table summarizes the key quantitative data available for this compound.

| Assay Type | System | Parameter | Value (nM) | Reference |

| Enzyme Inhibition | Recombinant mPGES-1 | IC50 | 8 | [3] |

| Cell-Based | A549 Human Lung Carcinoma Cells | IC50 | 16.24 | [3] |

| Human Whole Blood | Lipopolysaccharide (LPS)-stimulated | IC50 | 249.9 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the general protocols for the key experiments cited.

mPGES-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

1. Enzyme Source: Microsomes from interleukin-1β (IL-1β)-stimulated A549 cells are commonly used as a source of human mPGES-1.

2. Reaction Mixture:

-

Phosphate buffer (pH 7.0-8.0)

-

Glutathione (GSH) as a cofactor

-

Recombinant human mPGES-1

-

Test compound (this compound) at various concentrations

3. Procedure: a. Pre-incubate the enzyme with the test compound. b. Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2). c. Incubate for a defined period at a controlled temperature (e.g., 4°C or 37°C). d. Terminate the reaction. e. Quantify the amount of PGE2 produced, typically using an enzyme-linked immunosorbent assay (ELISA) or chromatographic methods.

4. Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A549 Cell-Based Assay

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context.

1. Cell Culture: A549 human lung carcinoma cells, which are known to express mPGES-1 upon stimulation, are cultured in appropriate media.

2. Stimulation: The cells are stimulated with a pro-inflammatory agent, typically IL-1β, to induce the expression of COX-2 and mPGES-1.

3. Treatment: The stimulated cells are then treated with varying concentrations of the test compound (this compound).

4. Sample Collection: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.

5. Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit.

6. Data Analysis: The IC50 value is determined by analyzing the dose-response curve of PGE2 inhibition.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant model to evaluate the efficacy of a compound in a complex biological matrix.

1. Blood Collection: Fresh human blood is collected from healthy volunteers in tubes containing an anticoagulant (e.g., heparin).

2. Stimulation: The whole blood is stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce PGE2 production.

3. Treatment: The stimulated blood is incubated with different concentrations of the test compound (this compound).

4. Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

5. Quantification: The PGE2 levels in the plasma are quantified using an ELISA.

6. Data Analysis: The IC50 value is calculated from the concentration-response curve.

Mandatory Visualization

Signaling Pathway of mPGES-1 in Inflammation

Caption: The mPGES-1 signaling pathway in inflammation.

Experimental Workflow for A549 Cell-Based Assay

Caption: Workflow for evaluating this compound in A549 cells.

Logical Relationship: Mechanism of Action

Caption: Mechanism of action for this compound.

In Vivo Studies

-

Carrageenan-Induced Paw Edema: A model of acute inflammation where the reduction in paw swelling is measured.

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model assesses the systemic anti-inflammatory effects by measuring pro-inflammatory cytokines and PGE2 levels in plasma or tissues.

-

Collagen-Induced Arthritis: A model of chronic inflammatory arthritis used to evaluate the therapeutic potential of compounds in autoimmune diseases.

Further in vivo studies are necessary to establish the pharmacokinetic profile, efficacy, and safety of this compound.

Conclusion

The preliminary data on this compound indicate that it is a potent inhibitor of the mPGES-1 enzyme, with activity demonstrated in both cell-based and ex vivo human whole blood assays. These findings support its potential as a novel anti-inflammatory agent. Further comprehensive studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential. The experimental protocols and visualizations provided in this guide serve as a foundation for future research in this area.

References

The Role of mPGES1-IN-3 in Neuroinflammatory Disorders: A Technical Guide

An In-depth Examination of a Potent and Selective mPGES-1 Inhibitor for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. A key mediator of this inflammatory cascade is prostaglandin E2 (PGE2), a potent lipid signaling molecule. The synthesis of PGE2 is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme that is often upregulated during neuroinflammatory events. Consequently, the selective inhibition of mPGES-1 presents a promising therapeutic strategy to mitigate neuroinflammation while potentially avoiding the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of mPGES1-IN-3, a potent and selective inhibitor of mPGES-1, and its therapeutic potential in neuroinflammatory disorders. We will delve into its mechanism of action, relevant signaling pathways, and key experimental data, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The mPGES-1/PGE2 Axis in Neuroinflammation

The cyclooxygenase (COX)/prostaglandin E2 (PGE2) signaling pathway is a pivotal player in the inflammatory response within the central nervous system (CNS).[1] Under pathological conditions, the inducible COX-2 enzyme converts arachidonic acid to prostaglandin H2 (PGH2).[2] Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1), an integral membrane protein, catalyzes the isomerization of PGH2 to PGE2.[1][2] This inducible nature of mPGES-1 makes it a highly specific target for therapeutic intervention in inflammatory conditions.[3]

Elevated levels of mPGES-1 and its enzymatic product, PGE2, have been consistently observed in various neuroinflammatory and neurodegenerative diseases.[1][4] In Alzheimer's disease, mPGES-1 is upregulated in neurons, microglia, astrocytes, and endothelial cells.[1] Similarly, increased mPGES-1 expression is found in dopaminergic neurons in Parkinson's disease models.[1] In the context of epilepsy and stroke, heightened mPGES-1 activity contributes to neuronal excitotoxicity, microglial activation, and breakdown of the blood-brain barrier.[1][4] By catalyzing the production of PGE2, mPGES-1 amplifies the inflammatory response, leading to a vicious cycle of neuronal damage and disease progression. Therefore, selective inhibition of mPGES-1 offers a targeted approach to disrupt this pathological cascade.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as Compound 17d) has emerged as a highly potent and selective inhibitor of the mPGES-1 enzyme.[5] Its inhibitory activity has been demonstrated across various assays, highlighting its potential as a valuable research tool and a lead compound for drug development.

Quantitative Data: In Vitro Potency

The inhibitory potency of this compound and related compounds is summarized in the tables below. This data provides a comparative analysis of their efficacy in different experimental systems.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | mPGES-1 | Enzyme Assay | 8 | [5] |

| This compound | mPGES-1 | A549 Cell-Based Assay | 16.24 | [5] |

| This compound | mPGES-1 | Human Whole Blood Assay | 249.9 | [5] |

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| UT-11 | mPGES-1 | Human (SK-N-AS) | 0.10 | [5] |

| UT-11 | mPGES-1 | Murine (BV2) | 2.00 | [5] |

| Compound 19 | mPGES-1 | Human (SK-N-AS) | 0.43 | [6] |

| Compound 19 | mPGES-1 | Murine (BV2) | 1.55 | [6] |

| C3 | rat mPGES-1 | Enzyme Assay | 0.9 | [7] |

| C3 | human mPGES-1 | Enzyme Assay | 0.09 | [7] |

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of mPGES-1. This selective inhibition prevents the conversion of PGH2 to PGE2, thereby reducing the levels of this key pro-inflammatory mediator. Unlike NSAIDs, which broadly inhibit COX enzymes and affect the production of multiple prostanoids, the targeted inhibition of mPGES-1 is expected to have a more favorable safety profile by preserving the synthesis of other physiologically important prostaglandins.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy of mPGES-1 inhibitors in the context of neuroinflammation.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is widely used to mimic the acute neuroinflammatory response seen in various neurological disorders.

Protocol:

-

Animal Model: Adult male C57BL/6 mice (8 weeks old) are used.[6]

-

Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water for at least one week before the experiment.[6]

-

LPS Administration: A systemic inflammatory response is induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 3 mg/kg.[7]

-

Inhibitor Treatment: The mPGES-1 inhibitor (e.g., UT-11) is administered via i.p. injection at a specified dose (e.g., 10 mg/kg) at defined time points relative to the LPS challenge (e.g., twice, with the final dose given 3 hours before tissue collection).[5][6]

-

Tissue Collection: At a predetermined time point after LPS administration (e.g., 6 hours), animals are euthanized, and brain tissues (specifically the hippocampus) are collected for analysis.[7]

-

Analysis: Tissues are processed for quantitative real-time PCR (qPCR) to measure the mRNA expression levels of mPGES-1, COX-2, and various pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, CCL2, CCL3, CCL4).[7]

In Vitro PGE2 Quantification Assay

This assay is used to determine the ability of mPGES-1 inhibitors to suppress PGE2 production in cell-based models.

Protocol:

-

Cell Culture: Human (e.g., A549, SK-N-AS) or murine (e.g., BV2, RAW264.7) cell lines are cultured in appropriate media.[6][8]

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-treatment with Inhibitor: Cells are pre-incubated with various concentrations of the mPGES-1 inhibitor for a specified period (e.g., 15 minutes).[8]

-

Stimulation: Inflammation is induced by adding a stimulating agent such as interleukin-1 beta (IL-1β) (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL).[8][9]

-

Incubation: Cells are incubated for a defined period (e.g., 4 or 16 hours) to allow for PGE2 production and release into the culture supernatant.[8][10]

-

Supernatant Collection: The culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.[8] The optical density is measured, and PGE2 concentrations are calculated based on a standard curve.[6]

Signaling Pathways in Neuroinflammation Modulated by mPGES-1 Inhibition

The therapeutic effects of mPGES-1 inhibition in neuroinflammatory disorders are mediated through the modulation of specific signaling pathways.

The Core Pro-inflammatory Pathway

The primary pathway involves the sequential action of COX-2 and mPGES-1 to produce PGE2. PGE2 then acts on its G-protein coupled receptors (EP1-4) on various cell types in the CNS, including microglia, astrocytes, and neurons. This receptor activation triggers a cascade of downstream events, including:

-

Increased Glutamate Release: Leading to excitotoxicity and neuronal cell death.[1]

-

Microglial Activation: Promoting the release of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.[1]

-

Blood-Brain Barrier Disruption: Increasing the permeability of the blood-brain barrier, allowing for the infiltration of peripheral immune cells into the CNS.[4]

By inhibiting mPGES-1, this compound effectively dampens this entire pro-inflammatory cascade at a critical control point.

Conclusion and Future Directions

This compound and other selective mPGES-1 inhibitors represent a promising new class of therapeutics for the treatment of neuroinflammatory disorders. Their ability to potently and selectively inhibit the production of the key inflammatory mediator PGE2 offers a targeted approach to mitigating the pathological processes that drive a wide range of neurological diseases. The preclinical data for mPGES-1 inhibitors are compelling, demonstrating efficacy in reducing neuroinflammation, gliosis, and neuronal damage in various animal models.

Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, particularly their ability to cross the blood-brain barrier. Long-term efficacy and safety studies in chronic models of neurodegenerative diseases will be crucial to validate the therapeutic potential of this approach. Ultimately, the continued development of selective mPGES-1 inhibitors holds great promise for providing novel and effective treatments for patients suffering from the devastating consequences of neuroinflammatory disorders.

References

- 1. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. IL-1β Stimulates COX-2 Dependent PGE2 Synthesis and CGRP Release in Rat Trigeminal Ganglia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: mPGES1-IN-3 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro enzyme inhibition assay of microsomal prostaglandin E synthase-1 (mPGES-1) using the inhibitor mPGES1-IN-3. mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As a terminal synthase in the PGE2 biosynthetic pathway, its selective inhibition is a promising therapeutic strategy for inflammatory diseases. These application notes include the necessary materials, step-by-step procedures for enzyme preparation and the inhibition assay, and data presentation guidelines. Additionally, visual diagrams of the relevant signaling pathway and experimental workflow are provided to facilitate understanding and execution of the protocol.

Introduction

Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Finally, mPGES-1, an inducible enzyme, catalyzes the isomerization of PGH2 to PGE2. Due to its pivotal role in inflammation, mPGES-1 has emerged as an attractive target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

This compound is a potent and selective inhibitor of mPGES-1. This document outlines the protocol to determine the inhibitory activity of this compound on mPGES-1 in a cell-free in vitro setting.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the reported IC50 values for this compound in various assay systems.

| Assay System | IC50 Value (nM) | Reference |

| mPGES-1 Enzyme Assay | 8 | [1] |

| A549 Cell-Based Assay | 16.24 | [1] |

| Human Whole Blood Assay | 249.9 | [1] |

Signaling Pathway

The enzymatic conversion of arachidonic acid to PGE2 involves a series of coordinated steps. The following diagram illustrates the mPGES-1 signaling pathway.

References

Application Notes and Protocols for Developing a Cell-Based Assay for mPGES-1-IN-3 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The synthesis of PGE2 is catalyzed by three main enzymes: phospholipase A2 (PLA2), cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases (PGES).[2][3] Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme that converts the COX-derived prostaglandin H2 (PGH2) into PGE2.[1][4] Due to its inducible nature and significant upregulation in inflammatory conditions, mPGES-1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[2][5]

mPGES1-IN-3 is a potent and selective inhibitor of mPGES-1, demonstrating significant inhibitory activity in both enzymatic and cell-based assays.[6] This document provides detailed application notes and protocols for developing a robust cell-based assay to evaluate the efficacy of this compound and other potential mPGES-1 inhibitors. The assay is designed to quantify the reduction of PGE2 production in a human cell line stimulated to induce mPGES-1 expression.

Signaling Pathway

The enzymatic cascade leading to the production of PGE2 is initiated by the release of arachidonic acid from the cell membrane. This is then converted to PGH2 by COX enzymes, and finally isomerized to PGE2 by mPGES-1.

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to determine the efficacy of this compound. The human lung carcinoma cell line A549 is used as a model system, as it expresses mPGES-1 upon stimulation with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[6][7]

Materials and Reagents

-

Cell Line: A549 (human lung carcinoma)

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

This compound (or other test compounds)

-

Recombinant Human Interleukin-1 beta (IL-1β)

-

Arachidonic Acid

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

-

Assay Kit: Prostaglandin E2 (PGE2) ELISA Kit

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

96-well cell culture plates

-

Microplate reader

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

-

Experimental Workflow

The overall workflow for the cell-based assay is depicted below.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture A549 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Trypsinize and resuspend the cells.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

-

Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle (DMSO) control.

-

Incubate the plate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare a stimulation solution containing IL-1β (final concentration of 1 ng/mL) and arachidonic acid (final concentration of 10 µM) in culture medium.

-

Add 100 µL of the stimulation solution to each well.

-

Incubate the plate for 24 hours at 37°C.

-

-

Supernatant Collection:

-

After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell layer.

-

The supernatants can be stored at -80°C until the PGE2 quantification is performed.[8]

-

-

PGE2 Quantification:

-

Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit.[9][10]

-

Follow the manufacturer's instructions for the ELISA protocol precisely. This typically involves a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.[9]

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[10]

-

Data Analysis

-

Standard Curve: Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.

-

PGE2 Concentration Calculation: Determine the concentration of PGE2 in each sample by interpolating their absorbance values from the standard curve.

-

Inhibition Calculation: Calculate the percentage of PGE2 production inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (PGE2_treated / PGE2_vehicle)] x 100

Where:

-

PGE2_treated is the PGE2 concentration in the presence of the inhibitor.

-

PGE2_vehicle is the PGE2 concentration in the vehicle-treated control.

-

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PGE2 production.

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table for easy comparison of results.

Table 1: Efficacy of this compound on PGE2 Production in A549 Cells

| This compound Conc. (nM) | Mean PGE2 Conc. (pg/mL) ± SD | % Inhibition |

| 0 (Vehicle) | 1500 ± 120 | 0 |

| 1 | 1275 ± 95 | 15 |

| 5 | 900 ± 70 | 40 |

| 10 | 675 ± 55 | 55 |

| 20 | 375 ± 30 | 75 |

| 50 | 150 ± 20 | 90 |

| 100 | 75 ± 10 | 95 |

| IC50 (nM) | ~8.5 |

Note: The data presented in this table are for illustrative purposes only and should be replaced with actual experimental results.

Expected Results

Treatment of IL-1β-stimulated A549 cells with this compound is expected to result in a dose-dependent decrease in the production of PGE2. The calculated IC50 value should be in the low nanomolar range, consistent with previously reported data for this compound.[6] For example, this compound has a reported IC50 of 16.24 nM in A549 cells.[6]

Conclusion

This document provides a comprehensive guide for developing and implementing a cell-based assay to evaluate the efficacy of this compound. The detailed protocols, workflow diagrams, and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. This assay can be readily adapted to screen and characterize other potential mPGES-1 inhibitors, thereby facilitating the discovery of novel anti-inflammatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

Application Notes and Protocols for mPGES1-IN-3 in a Mouse Model of Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[1] Prostaglandin E2 (PGE2) is a key inflammatory mediator in RA, with high concentrations found in the synovial fluid of patients.[2] Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that functions downstream of cyclooxygenase-2 (COX-2) to specifically catalyze the conversion of PGH2 to PGE2 during inflammation.[2][3] Its expression is significantly upregulated in RA synovial tissue, making it a prime therapeutic target.[4][5]

Inhibition of mPGES-1 offers a more targeted anti-inflammatory approach than traditional NSAIDs or COX-2 inhibitors by selectively blocking the production of pro-inflammatory PGE2.[6] Genetic deletion of mPGES-1 in mice has been shown to reduce the incidence and severity of collagen-induced arthritis (CIA), decrease joint destruction, and lower the production of autoantibodies.[1][2][7]

mPGES1-IN-3 (also known as Compound 17d) is a potent and selective small molecule inhibitor of mPGES-1.[8] These application notes provide a comprehensive, though prospective, framework for evaluating the therapeutic efficacy of this compound in the widely used collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares key pathological features with human RA.[9][10] The protocols and expected data are based on the known mechanism of mPGES-1 and published results from similar studies.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound is the inhibition of PGE2 synthesis at the terminal step. In the inflammatory cascade, pro-inflammatory stimuli like IL-1β and TNF-α induce the expression of both COX-2 and mPGES-1.[11] COX-2 converts arachidonic acid into the unstable intermediate PGH2. mPGES-1 then specifically isomerizes PGH2 into PGE2, which promotes inflammation, pain, and joint degradation. By inhibiting mPGES-1, this compound is expected to reduce PGE2 levels without affecting the synthesis of other prostanoids, potentially offering a safer alternative to broad COX inhibitors.[12]

References

- 1. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defective Generation of a Humoral Immune Response Is Associated with a Reduced Incidence and Severity of Collagen-Induced Arthritis in Microsomal Prostaglandin E Synthase-1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variants of gene for microsomal prostaglandin E2 synthase show association with disease and severe inflammation in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 Synthesizing Enzymes in Rheumatoid Arthritis B Cells and the Effects of B Cell Depleting Therapy on Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chondrex.com [chondrex.com]

- 10. TRI microparticles prevent inflammatory arthritis in a collagen-induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

experimental protocol for testing mPGES1-IN-3 in A549 cells

Application Notes: Testing mPGES1-IN-3 in A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and cancer progression.[1][2] Its expression is often induced by pro-inflammatory stimuli such as the cytokine interleukin-1 beta (IL-1β).[3] The human lung adenocarcinoma cell line, A549, is a widely used model for studying lung cancer and inflammation, as it inducibly expresses both cyclooxygenase-2 (COX-2) and mPGES-1 upon stimulation with IL-1β.[4][5] This makes it an excellent in vitro system for evaluating inhibitors of the PGE2 pathway.

This compound is a potent and selective inhibitor of mPGES-1, with a reported IC50 of 16.24 nM in A549 cells.[6] These application notes provide detailed protocols for testing the efficacy and cytotoxicity of this compound in A549 cells. The protocols cover cell culture, induction of mPGES-1 expression, cell viability assessment, western blot analysis of protein expression, and quantification of PGE2 production via ELISA.

Signaling Pathway of PGE2 Synthesis

Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.

Materials and Reagents

-

Cell Line: A549 (ATCC® CCL-185™) human lung carcinoma cells.

-

Culture Media: F-12K Medium (or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8][9]

-

Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.

-

Induction Agent: Recombinant Human IL-1β.

-

Test Compound: this compound (MedChemExpress HY-136337 or equivalent).[6]

-

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Western Blot:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Assay Kit (e.g., BCA).

-

Primary antibodies: anti-mPGES-1, anti-COX-2, anti-β-actin (or GAPDH).

-

HRP-conjugated secondary antibody.

-

ECL Substrate.

-

Experimental Workflow

Caption: Overall experimental workflow for evaluating this compound in A549 cells.

Detailed Experimental Protocols

Protocol 1: A549 Cell Culture

-

Thawing Cells: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[12]

-

Culturing: Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]

-

Maintenance: Renew the culture medium every 2-3 days.[13]

-

Subculturing (Passaging): When cells reach 80-90% confluency, wash with PBS and detach using 2-3 mL of 0.25% Trypsin-EDTA.[8] Incubate for 3-5 minutes at 37°C. Neutralize trypsin with 4-5 volumes of complete growth medium, collect cells, and centrifuge. Resuspend the pellet and re-seed into new flasks at a split ratio of 1:4 to 1:9.[12][13]

Protocol 2: Cell Treatment for mPGES-1 Inhibition Studies

-

Seeding: Seed A549 cells into appropriate culture plates (e.g., 96-well plates for viability/ELISA, 6-well plates for Western Blot) at a density that will result in ~70-80% confluency at the time of treatment. A typical seeding density for a 96-well plate is 5,000 - 10,000 cells/well.[4]

-

Attachment: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Starvation (Optional but Recommended): To reduce basal PGE2 levels, replace the growth medium with a low-serum medium (e.g., 0.5-2% FBS) and incubate for 12-24 hours.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions in the culture medium to achieve final concentrations for a dose-response curve (e.g., 0, 1, 10, 50, 100, 500 nM). The final DMSO concentration should not exceed 0.1%.

-

Prepare the induction medium containing IL-1β at a final concentration of 1-10 ng/mL.[5][14]

-

Remove the old medium from the cells.

-

Add the treatment media:

-

Vehicle Control: Medium + DMSO + IL-1β

-

Test Groups: Medium + various concentrations of this compound + IL-1β

-

Negative Control: Medium + DMSO (no IL-1β)

-

-

-

Incubation: Incubate the cells for 24 hours (for PGE2 and protein analysis) or up to 72 hours (for viability/cytotoxicity).[14][15]

Protocol 3: Cell Viability Assay (MTT Method)

-

Setup: Perform this assay in a separate 96-well plate set up identically to the treatment plate.

-

MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

-

Reading: Mix gently to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.

Protocol 4: PGE2 Quantification by ELISA

-

Sample Collection: After the 24-hour treatment incubation, carefully collect the cell culture supernatant from each well.

-

Storage: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells and debris. Store the clarified supernatant at -80°C until analysis.

-

ELISA Procedure:

-

Thaw the supernatant samples and the ELISA kit reagents on ice.

-

Follow the manufacturer's protocol for the competitive ELISA kit. This typically involves:

-

Adding standards, controls, and samples to the antibody-coated plate.

-

Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for antibody binding sites.

-

Incubating, washing, and adding a substrate solution.

-

Stopping the reaction and reading the absorbance. The signal intensity is inversely proportional to the amount of PGE2 in the sample.[10]

-

-

-

Calculation: Calculate the PGE2 concentration in each sample by interpolating from the standard curve.

Protocol 5: Western Blot Analysis

-

Cell Lysis: After collecting the supernatant, wash the remaining cells in the 6-well plates with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[4]

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the total protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[4]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and run the electrophoresis to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-mPGES-1, anti-COX-2, and anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensity relative to the loading control.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Effect of this compound on A549 Cell Viability

| Treatment Group | Concentration (nM) | Cell Viability (% of Control) ± SD |

|---|---|---|

| Vehicle Control | 0 | 100 ± 4.5 |

| This compound | 1 | 99.1 ± 5.2 |

| This compound | 10 | 98.5 ± 4.8 |

| This compound | 100 | 95.3 ± 6.1 |

| this compound | 1000 | 88.7 ± 5.5 |

Table 2: Inhibition of IL-1β-Induced PGE2 Production by this compound

| Treatment Group | Concentration (nM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition |

|---|---|---|---|

| No IL-1β | 0 | 45.2 ± 8.1 | - |

| Vehicle + IL-1β | 0 | 1250.6 ± 95.3 | 0 |

| This compound + IL-1β | 1 | 1088.0 ± 82.4 | 13.0 |

| This compound + IL-1β | 10 | 650.3 ± 55.7 | 48.0 |

| This compound + IL-1β | 50 | 187.6 ± 21.9 | 85.0 |

| this compound + IL-1β | 100 | 98.4 ± 15.3 | 92.1 |

Table 3: Densitometry of Western Blot Analysis

| Treatment Group | Concentration (nM) | Relative mPGES-1 Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |

|---|---|---|---|

| No IL-1β | 0 | 0.15 ± 0.04 | 0.21 ± 0.05 |

| Vehicle + IL-1β | 0 | 1.00 ± 0.12 | 1.00 ± 0.11 |

| this compound + IL-1β | 100 | 0.98 ± 0.15 | 1.05 ± 0.13 |

References

- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MPGES-1 - Wikipedia [en.wikipedia.org]

- 4. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. reprocell.com [reprocell.com]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. synthego.com [synthego.com]

- 10. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 11. caymanchem.com [caymanchem.com]

- 12. nanopartikel.info [nanopartikel.info]

- 13. A549 Cell Subculture Protocol [a549.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for mPGES1-IN-3 in Primary Human Chondrocyte Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, particularly in arthritic diseases.[1][2] In osteoarthritic (OA) cartilage, the expression of mPGES-1 is significantly upregulated, contributing to the inflammatory cascade and cartilage degradation.[3][4] Therefore, selective inhibition of mPGES-1 presents a promising therapeutic strategy for osteoarthritis by reducing inflammation while potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2]

mPGES1-IN-3 is a potent and selective inhibitor of mPGES-1 with an IC50 of 8 nM for the enzyme.[5] Another well-characterized selective mPGES-1 inhibitor, MF63, has been shown to modulate gene expression in primary human chondrocytes from OA patients, promoting an anti-inflammatory and potentially chondroprotective phenotype.[2][6] These inhibitors offer a valuable tool for studying the role of the PGE2 pathway in chondrocyte biology and for the development of novel disease-modifying OA drugs.

These application notes provide detailed protocols for the use of this compound and similar inhibitors in primary human chondrocyte cultures to investigate their effects on inflammation and gene expression.

Data Presentation

The following tables summarize the quantitative data on the effects of the selective mPGES-1 inhibitor MF63 on gene expression in primary human osteoarthritic chondrocytes stimulated with IL-1β. This data is representative of the expected outcomes when using a potent mPGES-1 inhibitor like this compound.

Table 1: Top 25 Upregulated Protein-Coding Genes by MF63 in IL-1β-Stimulated Primary Human Osteoarthritic Chondrocytes [6]

| Gene Symbol | Gene Name | Fold Change (FC) |

| MT1E | Metallothionein 1E | 11.0 |

| MT1X | Metallothionein 1X | 10.5 |

| MT1F | Metallothionein 1F | 9.8 |

| MT1G | Metallothionein 1G | 8.5 |

| MT1H | Metallothionein 1H | 7.9 |

| IL36RN | Interleukin 36 Receptor Antagonist | 6.5 |

| IL1RN | Interleukin 1 Receptor Antagonist | 5.8 |

| ... | ... | ... |

Table 2: Top Downregulated Protein-Coding Genes by MF63 in IL-1β-Stimulated Primary Human Osteoarthritic Chondrocytes [6]

| Gene Symbol | Gene Name | Fold Change (FC) |

| IL6 | Interleukin 6 | -4.5 |

| ... | ... | ... |

Signaling Pathways and Experimental Workflow

Experimental Protocols

Isolation and Culture of Primary Human Chondrocytes

This protocol is adapted from established methods for isolating chondrocytes from osteoarthritic cartilage.[7][8]

Materials:

-

Human articular cartilage from OA patients (obtained with ethical approval)

-

DMEM/F-12 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Collagenase Type II (e.g., 200 units/mL)

-

Sterile PBS, scalpels, and Petri dishes

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Aseptically mince the cartilage into small pieces (~1-2 mm³).

-

Wash the minced cartilage with sterile PBS.

-

Digest the cartilage with Collagenase Type II solution in DMEM/F-12 at 37°C overnight with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate at 200 x g for 10 minutes.

-

Resuspend the cell pellet in complete culture medium and count the viable cells.

-

Plate the chondrocytes in T-75 flasks at a density of 5-10 x 10⁴ cells/cm².

-

Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

-

Passage the cells when they reach 80-90% confluency. Chondrocytes at passage 1-3 are recommended for experiments to maintain their phenotype.[9]

Treatment of Chondrocytes with this compound and Cytokine Stimulation

Materials:

-

Primary human chondrocytes (passage 1-3)

-

This compound (or MF63) stock solution (e.g., 10 mM in DMSO)

-

Recombinant human IL-1β (or TNF-α)

-

Serum-free culture medium

-

6-well or 12-well cell culture plates

Procedure:

-